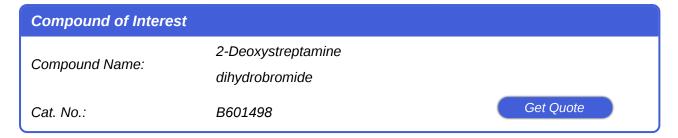


An In-depth Technical Guide to 2-Deoxystreptamine Dihydrobromide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-deoxystreptamine dihydrobromide**, a critical molecular scaffold in the development of aminoglycoside antibiotics. It covers its chemical properties, biological significance, and detailed experimental protocols relevant to its isolation and synthetic derivatization.

Core Molecular and Physical Properties

2-Deoxystreptamine is a central aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics. The dihydrobromide salt is a common form for laboratory use.

Property	Value	References
Molecular Formula	C ₆ H ₁₄ N ₂ O ₃ · 2HBr (or C ₆ H ₁₆ Br ₂ N ₂ O ₃)	[1][2]
Molecular Weight	~324.01 g/mol	[3]
CAS Number	2037-48-1 (dihydrobromide)	[1]
Appearance	Solid	[3]
Melting Point	273-278 °C	[2]



Biological Significance and Mechanism of Action

2-Deoxystreptamine serves as the aglycone core for many aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. These antibiotics exert their bactericidal effects by targeting the bacterial ribosome, specifically the 16S ribosomal RNA of the 30S subunit. This binding event disrupts protein synthesis, leading to mistranslation of mRNA and ultimately, bacterial cell death. The diaminocyclitol structure of 2-deoxystreptamine is crucial for this interaction with ribosomal RNA.

Biosynthesis of the 2-Deoxystreptamine Core

The biosynthesis of 2-deoxystreptamine is a key pathway in aminoglycoside-producing bacteria. It begins with the central metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic steps to form the characteristic diaminocyclitol ring. Understanding this pathway is essential for the bioengineering of novel aminoglycoside antibiotics.



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Biosynthesis of 2-Deoxystreptamine from D-Glucose-6-Phosphate.

Experimental Protocols

Detailed methodologies for the isolation of 2-deoxystreptamine and the synthesis of a key derivative are provided below. These protocols are foundational for researchers aiming to utilize 2-deoxystreptamine as a scaffold for novel drug development.

Isolation of 2-Deoxystreptamine from Neomycin

This protocol outlines the acidic hydrolysis of neomycin to yield 2-deoxystreptamine.

Materials:

- Neomycin sulfate
- Concentrated hydrochloric acid (HCI)



- Concentrated hydrobromic acid (HBr, 48% aq.)
- tert-Butoxycarbonyl anhydride (Boc₂O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water

Procedure:

- Initial Hydrolysis: Commercially available neomycin is subjected to acidic hydrolysis with a concentrated solution of HCl. This initial step cleaves some of the glycosidic bonds.[4]
- Secondary Hydrolysis: The product from the initial hydrolysis is then treated with aqueous HBr and refluxed. This more stringent condition completes the cleavage of the glycosidic linkages to yield the 2-deoxystreptamine core.[4]
- Protection of Amino Groups: The crude product containing 2-deoxystreptamine is then
 reacted with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of NaOH in a 1:1 mixture
 of dioxane and water. This step protects the amino groups, facilitating purification and further
 synthetic manipulations. The resulting Boc-protected 2-deoxystreptamine can then be
 purified.[4]

Synthesis of an Orthogonally Protected 2-Deoxystreptamine Derivative

This protocol describes a synthetic route to an orthogonally protected 2-deoxystreptamine, which is a versatile intermediate for the synthesis of novel aminoglycoside analogs.[1]

Materials:

- Highly protected methyl α-D-glucopyranoside
- Reagents for Ferrier rearrangement
- Oximino benzylether







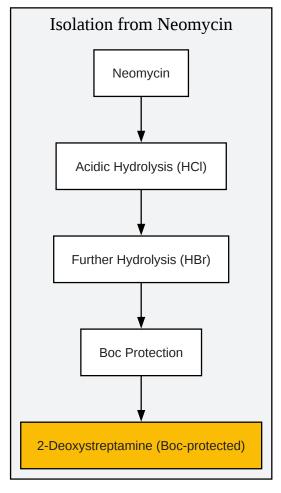
- Tetramethylammonium triacetoxyborohydride (Me4NBH(OAc)3)
- Trifluoroacetic acid (TFA)
- Diphenylphosphoryl azide (DPPA)
- Diisopropyl azodicarboxylate (DIAD)
- Triphenylphosphine (Ph₃P)

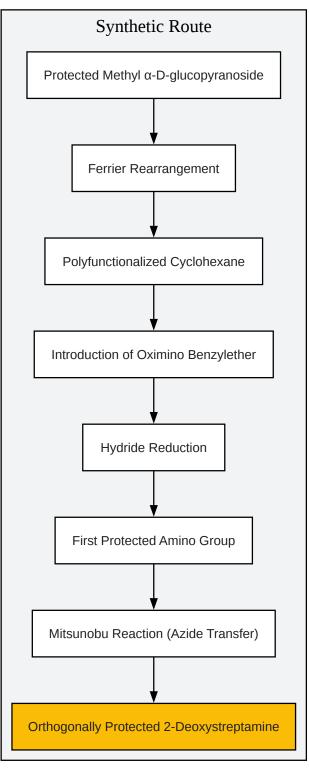
Procedure:

- Ferrier Rearrangement: The synthesis starts with a highly protected methyl α-D-glucopyranoside, which is converted into an enantiopure polyfunctionalized cyclohexane ring via a Ferrier rearrangement.[1]
- Introduction of the First Protected Amino Group: The first nitrogen-containing functional group is introduced as an oximino benzylether. This is followed by a diastereofacial hydride reduction using Me₄NBH(OAc)₃ in TFA at low temperature to yield the first protected amino group.[1]
- Introduction of the Second Protected Amino Group: The second protected amino group is introduced by displacing a hydroxyl group through a Mitsunobu reaction. This is achieved using a DPPA–DIAD–Ph₃P system for the transfer of an azide group, which can later be reduced to an amine.[1]

This synthetic strategy provides an orthogonally protected 2-deoxystreptamine, allowing for selective deprotection and modification at different positions of the scaffold.







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Workflow for the Isolation and Synthesis of 2-Deoxystreptamine Derivatives.



Conclusion

2-Deoxystreptamine dihydrobromide is a cornerstone molecule for research in the field of aminoglycoside antibiotics. Its central role as a structural scaffold, combined with a well-understood biosynthetic pathway, makes it an attractive target for the development of novel antibacterial agents. The experimental protocols provided herein offer researchers practical methods for accessing this key building block, paving the way for the synthesis of new derivatives with potentially improved efficacy and reduced toxicity.

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